molecular formula C16H16ClNO B12621940 1-(4-Chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one CAS No. 920804-09-7

1-(4-Chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one

Cat. No.: B12621940
CAS No.: 920804-09-7
M. Wt: 273.75 g/mol
InChI Key: LDRYMNIXUASQOW-GFCCVEGCSA-N
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Description

1-(4-Chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one is a chemical compound with a complex structure that includes a chlorophenyl group, a phenylethylamine moiety, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and (1R)-1-phenylethylamine.

    Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with (1R)-1-phenylethylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Ketone Formation: The final step involves the oxidation of the amine to form the desired ketone product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-Chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)ethanol
  • 1-(4-Chlorophenyl)ethanamine
  • 4-Chloro-α-methylbenzylamine

Comparison

1-(4-Chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one is unique due to its combination of a chlorophenyl group, a phenylethylamine moiety, and a ketone functional group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

920804-09-7

Molecular Formula

C16H16ClNO

Molecular Weight

273.75 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[[(1R)-1-phenylethyl]amino]ethanone

InChI

InChI=1S/C16H16ClNO/c1-12(13-5-3-2-4-6-13)18-11-16(19)14-7-9-15(17)10-8-14/h2-10,12,18H,11H2,1H3/t12-/m1/s1

InChI Key

LDRYMNIXUASQOW-GFCCVEGCSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NCC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C1=CC=CC=C1)NCC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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